6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which incorporates nitrogen and fluorine atoms. The compound has the molecular formula and a molecular weight of approximately 169.60 g/mol. It is classified under the category of azaspiro compounds, which are known for their complex ring structures that often exhibit interesting biological and chemical properties .
6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride falls under the category of heterocyclic compounds, specifically azaspiro compounds, which contain nitrogen in their ring structure. Its classification also includes considerations for safety and handling, as indicated by hazard statements related to its potential health effects .
The synthesis of 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process that includes:
The reaction conditions are crucial; typically, reactions are conducted in inert atmospheres (e.g., nitrogen or argon) at low temperatures to prevent decomposition of sensitive intermediates. Continuous flow synthesis methods may also be employed in industrial settings for scalability and efficiency.
The molecular structure of 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride features a spirocyclic arrangement where two rings share a single atom (the nitrogen). The presence of fluorine atoms at the 6-position contributes to its unique chemical reactivity.
6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride can participate in various chemical reactions due to its functional groups:
The specific reaction pathways depend on the substituents present on the compound and environmental conditions such as temperature, solvent type, and presence of catalysts .
The mechanism of action for 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride involves its interaction with biological targets such as enzymes or receptors:
While specific data on its biological activity is limited, preliminary studies suggest it may have applications in drug development due to its structural characteristics .
Relevant data such as boiling point and melting point were not provided in the search results but are crucial for practical applications in laboratories .
6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride has several potential applications:
Spirocyclic architectures—characterized by rings sharing a single atom—represent privileged structural motifs in modern drug design due to their three-dimensional complexity and conformational restriction. The incorporation of fluorine atoms into these scaffolds, particularly at strategic positions, has emerged as a transformative strategy for optimizing pharmacokinetic and physicochemical properties of drug candidates. Among these fluorinated building blocks, 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride exemplifies a sophisticated fusion of steric constraint and electronic modulation. This compound features a compact azaspiro[3.3]heptane core (fusing azetidine and cyclobutane rings) substituted with two fluorine atoms at the C6 position, subsequently stabilized as a hydrochloride salt for synthetic utility. Its emergence aligns with medicinal chemistry’s pursuit of saturation-enhanced molecules that improve target selectivity and metabolic resilience while occupying distinct chemical space compared to planar aromatic systems.
The 6,6-difluoro-2-azaspiro[3.3]heptane scaffold functions as a high-value bioisostere for saturated nitrogen heterocycles like piperidine or pyrrolidine. Its unique geometry arises from the spiro-fusion at C5, which forces the azetidine and cyclobutane rings into perpendicular planes, creating a rigid, three-dimensional structure. This rigidity reduces conformational entropy upon binding to biological targets, often enhancing potency and selectivity. The geminal difluorination at C6 further modifies this core by introducing strong dipole moments and altering electron density at the proximal nitrogen. This electronic perturbation enhances hydrogen-bond acceptor capability while maintaining steric occupancy comparable to non-fluorinated analogs [9].
The hydrochloride salt form (CAS: 1420294-83-2) enhances solubility in protic solvents and facilitates crystallinity—critical traits for purification and formulation in drug development . Crucially, the scaffold’s bridged quaternary center prevents ring-opening metabolisms common in larger saturated heterocycles, while the fluorine atoms create a strategic "polar cap" that improves interactions with target proteins. NMR studies of related fluorinated azaspiro compounds confirm restricted rotation and locked conformations, enabling precise spatial presentation of pharmacophores during drug-receptor engagement [8].
Table 1: Structural Parameters of 6,6-Difluoro-2-azaspiro[3.3]heptane vs. Reference Scaffolds
Structural Feature | 6,6-Difluoro-2-azaspiro[3.3]heptane | Piperidine | 2-Azaspiro[3.3]heptane |
---|---|---|---|
Ring Fusion Type | Spiro (Azetidine + Cyclobutane) | Monocyclic | Spiro (Non-fluorinated) |
Fsp³ | 1.0 | 1.0 | 1.0 |
Dipole Moment (Calc.) | ↑↑↑ (Enhanced by C-F bonds) | Low | ↑ |
Conformational Flexibility | Restricted | High | Restricted |
LogP (Predicted) | 1.2–1.5* | 0.8–1.1 | 1.8–2.0 |
pKa (NH⁺) | ~7.5 (Modulated by F) | ~11 | ~10.5 |
Fluorination profoundly reshapes the pharmacokinetic behavior of spirocyclic compounds through multiple interconnected mechanisms. In 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride, the two fluorine atoms inductively withdraw electron density from the proximal basic nitrogen. This electronic effect measurably lowers the pKa of the amine (predicted pKa ~7.5 vs. >10.5 for non-fluorinated analogs), increasing the fraction of unionized species at physiological pH. This enhances membrane permeability and central nervous system (CNS) penetration relative to higher-pKa amines—a critical advantage for neuroactive therapeutics [5].
Simultaneously, the strong C-F bonds act as metabolic blockers, protecting the critical quaternary carbon from oxidative metabolism by cytochrome P450 enzymes. This is a significant improvement over non-fluorinated spirocyclic amines, where hydroxylation at bridgehead positions often drives rapid clearance. Fluorine’s high electronegativity also creates stable "polar patches," improving aqueous solubility and reducing phospholipidosis risk—common challenges with lipophilic spirocycles. These combined effects are quantified in ADME studies of related fluorinated azetidines, showing:
Table 2: Fluorination Impact on Key ADME Properties
Property | 6,6-Difluoro-2-azaspiro[3.3]heptane | 6,6-Dimethyl-2-azaspiro[3.3]heptane | 2-Azaspiro[3.3]heptane |
---|---|---|---|
ClogP | 1.3–1.6 | 1.8–2.2 | 1.0–1.3 |
PSA (Ų) | 12.2 | 12.2 | 12.2 |
Solubility (pH 7.4) | >100 mg/mL (as HCl salt) | ~50 mg/mL | >200 mg/mL |
Microsomal Stability (t₁/₂) | >60 min (Human) | 15–20 min | 25–30 min |
PAMPA Permeability (nm/s) | 350–400 | 200–250 | 300–350 |
The strategic difluorination confers multifactorial superiority to this scaffold versus structurally related systems. Relative to monocyclic azetidines, the spirocyclobutane ring introduces significant three-dimensionality, measured by principal moment-of-inertia (PMI) analyses. This shape diversity improves target complementarity against flat binding sites (e.g., enzyme allosteric pockets). When compared to the non-fluorinated parent 2-azaspiro[3.3]heptane, the difluoro derivative exhibits:
Even versus mono-fluorinated analogs like 6-fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride (CAS: 2411305-91-2), the geminal difluoro motif provides superior electronic effects. The synergistic field effect of two fluorine atoms creates a stronger dipole, improving interactions with target proteins’ electrostatic pockets. Furthermore, the absence of C6 protons eliminates a potential site of metabolic oxidation, which persists in mono-fluorinated/methylated versions. Crucially, the hydrochloride salt form maintains crystallinity and stability during storage—unlike trifluoroacetate salts (e.g., CAS: 1427367-47-2), which can generate corrosive byproducts under heating [4] [7] [8].
Against larger-ring spirocycles (e.g., 7,7-difluoro-5-azaspiro[2.4]heptane hydrochloride, CAS: 2436770-95-3), the [3.3]heptane core offers reduced ring strain and superior synthetic accessibility. The cyclopropane-containing analogs exhibit higher reactivity and instability, limiting their utility in multistep syntheses. Computational analyses (DFT) confirm the 6,6-difluoro-2-azaspiro[3.3]heptane system balances low strain energy (~25 kcal/mol) with sufficient rigidity for conformational control—outperforming both smaller ([2.4]) and larger ([3.4]) ring systems in this regard [9].
Table 3: Comparative Analysis of Fluorinated Spirocyclic Amines
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Advantages | Limitations |
---|---|---|---|---|---|
6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride | 1420294-83-2 | C₆H₁₀ClF₂N | 169.60 | Optimal pKa, metabolic stability, crystallinity | Requires cold-chain storage |
6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride | 2521632-73-3 | C₆H₁₀ClF₂N | 169.60 | Smaller ring size | High ring strain, lower stability |
6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride | 2411305-91-2 | C₇H₁₃ClFN | 165.64 | Ease of synthesis | Residual C-H at C6 for metabolism |
6,6-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate | 1427367-47-2 | C₈H₁₀F₅NO₂ | 247.17 | High purity (97%) | Hygroscopic, TFA byproducts |
7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride | 2436770-95-3 | C₆H₁₀ClF₂N | 169.60 | Compact scaffold | Synthetic complexity, instability |
ConclusionThe emergence of 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride epitomizes modern medicinal chemistry’s shift toward geometrically constrained, fluorinated building blocks. Its structural uniqueness—combining the rigidity of a [3.3]spirocycle with the electronic effects of geminal difluorination—delivers tangible improvements in target engagement, pharmacokinetic behavior, and synthetic tractability. As a bioisostere for conventional amines, this scaffold addresses multiple developability challenges while occupying underutilized chemical space. Its continued adoption promises to accelerate the discovery of therapeutics targeting CNS disorders, infectious diseases, and beyond.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8